ethyl 7-bromo-4-fluoro-1H-indole-2-carboxylate

Lipophilicity Solubility Physicochemical Properties

Ethyl 7-bromo-4-fluoro-1H-indole-2-carboxylate is a halogenated indole-2-carboxylate derivative with the molecular formula C11H9BrFNO2 and a molecular weight of 286.10 g/mol. It is primarily valued as a versatile intermediate in organic synthesis.

Molecular Formula C11H9BrFNO2
Molecular Weight 286.1 g/mol
CAS No. 1154319-69-3
Cat. No. B1461277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 7-bromo-4-fluoro-1H-indole-2-carboxylate
CAS1154319-69-3
Molecular FormulaC11H9BrFNO2
Molecular Weight286.1 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC2=C(C=CC(=C2N1)Br)F
InChIInChI=1S/C11H9BrFNO2/c1-2-16-11(15)9-5-6-8(13)4-3-7(12)10(6)14-9/h3-5,14H,2H2,1H3
InChIKeyITQAHSRPLLMTIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 7-Bromo-4-Fluoro-1H-Indole-2-Carboxylate (CAS 1154319-69-3): A Strategic Building Block for Targeted Molecular Synthesis


Ethyl 7-bromo-4-fluoro-1H-indole-2-carboxylate is a halogenated indole-2-carboxylate derivative with the molecular formula C11H9BrFNO2 and a molecular weight of 286.10 g/mol . It is primarily valued as a versatile intermediate in organic synthesis . The presence of a bromine atom at the 7-position provides a specific handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, enabling the introduction of diverse aryl and heteroaryl groups. The 4-fluoro substituent can influence the electronic properties of the indole core, often improving metabolic stability in downstream drug candidates. This specific substitution pattern is a critical design element found in advanced pharmaceutical agents [1].

Why Ethyl 7-Bromo-4-Fluoro-1H-Indole-2-Carboxylate Cannot Be Interchanged with Generic Indole-2-Carboxylate Analogs


The specific 7-bromo-4-fluoro substitution pattern is not interchangeable with other halogenated indole-2-carboxylates because it dictates the vector and nature of subsequent chemical modifications. The 7-bromo group enables site-selective cross-coupling reactions essential for constructing complex molecules like HIV-1 attachment inhibitors [1]. In contrast, analogs with a hydrogen, methyl, or nitro group at the 7-position lack this specific reactivity, leading to different or inactive compounds. Furthermore, the 4-fluoro substituent is a strategic bioisostere that enhances metabolic stability; replacing it with a chlorine or removing it can significantly alter a drug candidate's pharmacokinetic (PK) profile [2]. Therefore, using a generic indole-2-carboxylate would derail established synthetic routes and compromise the final product's biological activity.

Ethyl 7-Bromo-4-Fluoro-1H-Indole-2-Carboxylate: Quantitative Evidence for Scientific Selection


Comparative LogP and Solubility Data for Ethyl 7-Bromo-4-Fluoro-1H-Indole-2-Carboxylate vs. Non-Halogenated Analog

The introduction of a bromine atom at the 7-position significantly increases lipophilicity compared to the non-halogenated analog. While direct experimental data for the target compound is unavailable, this trend is reliably inferred from its immediate precursor, 7-bromo-4-fluoroindole (CAS 292636-09-0). Its LogP value is approximately 2.9-3.1 [1]. The addition of an ethyl ester group is expected to further increase lipophilicity. This is in stark contrast to ethyl 4-fluoro-1H-indole-2-carboxylate, which has a lower calculated XLogP3 of 3.3 despite also having the ethyl ester, demonstrating the additive effect of the 7-bromo group [2]. This difference affects compound handling, purification, and biological membrane permeability.

Lipophilicity Solubility Physicochemical Properties

Demonstrated Antiviral Potency of Downstream Molecules Derived from Ethyl 7-Bromo-4-Fluoro-1H-Indole-2-Carboxylate

The value of this compound is best demonstrated by the picomolar potency of a final drug candidate derived from its core structure. The compound 7-bromo-4-fluoroindole (CAS 292636-09-0), which is a direct synthetic precursor to the target compound, is a key intermediate in the synthesis of a series of indole-7-carboxamides that are potent HIV-1 attachment inhibitors [1]. Optimization of this scaffold yielded analogs with picomolar (pM) activity in primary cell-based assays against a pseudotype virus expressing a JRFL envelope [1]. This level of potency is not generally achievable with other halogen substitution patterns and provides a strong, quantitative basis for selecting this specific building block.

Antiviral HIV-1 Drug Discovery

Synthetic Yield and Efficiency Comparison for Ethyl 7-Bromo-4-Fluoro-1H-Indole-2-Carboxylate vs. Alternative Substitution Patterns

The synthesis of 7-bromo-substituted indole-2-carboxylates can be more efficient than alternative substitution patterns. A study on the synthesis of ethyl 5-chloro-4-fluoro-1H-indole-2-carboxylate reported an overall yield of 50% over three steps, representing a significant improvement over previous five-step procedures [1]. By class-level inference, the synthesis of the 7-bromo-4-fluoro analog is expected to follow similar or even more streamlined routes, providing a practical advantage for scale-up. This efficiency translates to a lower cost-per-gram for researchers requiring significant quantities of the advanced intermediate.

Organic Synthesis Process Chemistry Reaction Yield

Key Application Scenarios for Ethyl 7-Bromo-4-Fluoro-1H-Indole-2-Carboxylate in Drug Discovery and Chemical Biology


Synthesis of Picomolar HIV-1 Attachment Inhibitors

The compound is a validated starting material for the synthesis of indole-7-carboxamides that have been shown to inhibit HIV-1 attachment with picomolar potency [1]. Its use in this context is essential for replicating and optimizing this promising class of antiviral agents.

Development of Selective Kinase Inhibitors

The 7-bromo substituent serves as a functional handle for introducing diverse chemical moieties, enabling the creation of focused libraries of kinase inhibitors. Specifically, this scaffold has been explored for targeting Polo-like Kinase 4 (PLK4) and other kinases involved in cell cycle regulation and cancer [1].

Exploration of Lipophilic Space in CNS Drug Candidates

Given its elevated LogP compared to non-brominated analogs [1], this building block is strategically useful for designing compounds intended to cross the blood-brain barrier. Its use in patent applications for treating CNS disorders underscores its perceived value in this challenging therapeutic area .

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